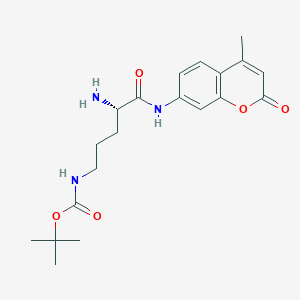
MOUSE GM-CSF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mouse GM-CSF is a hematopoietic factor produced by activated T cells, B cells, mast cells, macrophages, fibroblasts, and endothelial cells . It regulates the production, differentiation, and function of macrophages and granulocytes . The active form of the protein exists as a homodimer in the extracellular space .
Synthesis Analysis
GM-CSF is essential for the proliferation and development of granulocyte and monocyte/macrophage progenitors . It also functions as a growth factor for erythroid and megakaryocytic precursor cells in conjunction with erythropoietin . A study showed that GM-CSF increased the extent of LPS-induced acute glycolysis in murine bone marrow–derived macrophages .Molecular Structure Analysis
GM-CSF is a secreted glycoprotein encoded by the Csf2 gene in mice . It exists as a secreted, disulfide-linked monomer and is composed of four α-helices and two anti-parallel β-sheets that contain numerous glycosylation sites . The 125 amino acid N-terminal methionylated recombinant protein has a predicted molecular mass of 14.2 kDa .Chemical Reactions Analysis
GM-CSF plays a critical role in metabolic programming of macrophages . The data revealed higher levels of the tricarboxylic acid cycle (TCA cycle), oxidative phosphorylation (OXPHOS), fatty acid oxidation (FAO), and urea and ornithine production from arginine in GM-BMDMs .Mechanism of Action
GM-CSF binds to the GM-CSF receptor, which is highly expressed on dendritic cell precursors, dendritic cells, monocytes, and macrophages . This promotes cell differentiation, proliferation, and survival and enhances several immunological functions, including chemotaxis, cytokine signaling, phagocytosis, antigen presentation, and pathogen killing .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for MOUSE GM-CSF involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Protecting groups", "Coupling reagents", "Activating agents", "Cleavage reagents" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the protected amino acid to the activated resin", "Removal of the protecting group", "Repetition of the coupling and deprotection steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Purification of the crude peptide using chromatography techniques" ] } | |
CAS RN |
83869-56-1 |
Product Name |
MOUSE GM-CSF |
Molecular Weight |
0 |
synonyms |
RMGM-CSF; RMLFN-ALPHARMM-CSF; RMM-CSF; RECOMBINANT MOUSE GM-CSF; REC GM-CSF (MURINE); REC GRANULOCYTE-MACROPHAGE-COLONY STIMULATING FACTOR (MURINE); MOUSE M-CSF; MOUSE GRANULOCYTE MACROPHAGE-COLONY STIMULATING FACTOR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[N'-[(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165840.png)

![tert-butyl N-[N'-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165844.png)

![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(2-methoxy-2-oxoethyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165856.png)